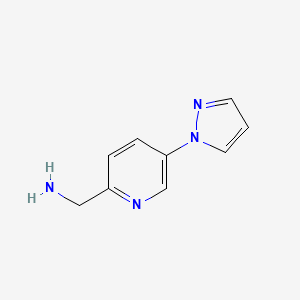
(3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol is a chiral organic compound that features a tetrahydrofuran ring substituted with an amino group and an ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as amines or ammonia.
Substitution with the Ethylphenyl Group: This step can be carried out using Friedel-Crafts alkylation or other suitable substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput reactors, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: The amino and ethylphenyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound might be studied for its interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or ligand in various assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might act as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism by which (3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-4-((2-Methylphenyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((2-Propylphenyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol is unique due to the specific substitution pattern on the tetrahydrofuran ring. This can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(3S,4R)-4-(2-ethylanilino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-9-5-3-4-6-10(9)13-11-7-15-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
MKXVSGIELMUGJI-VXGBXAGGSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1N[C@@H]2COC[C@H]2O |
Kanonische SMILES |
CCC1=CC=CC=C1NC2COCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


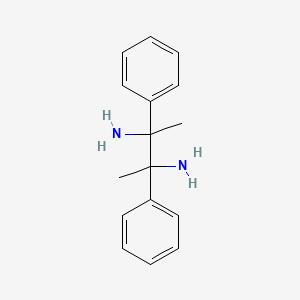
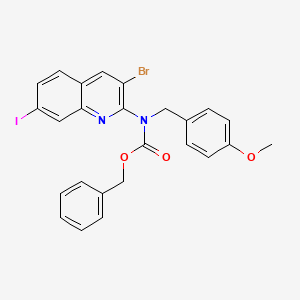

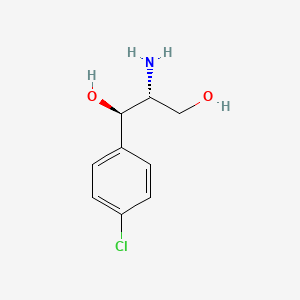
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)

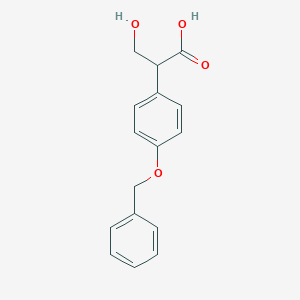
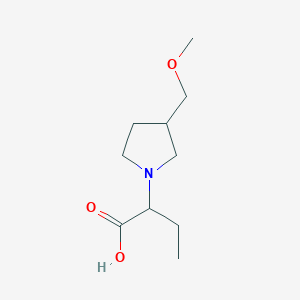
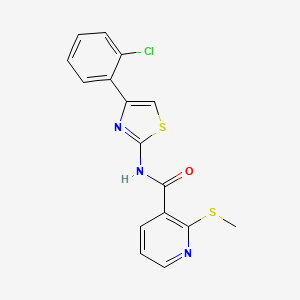
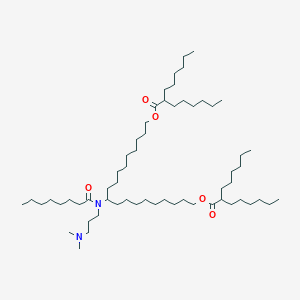
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)
![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)

